

Gas chromatography-mass spectrometry for tebuconazole detection in water

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Compound of Interest

Compound Name: *Tebuconazole*

Cat. No.: *B1682727*

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An Application Note and Protocol for the Determination of **Tebuconazole** in Water Samples by Gas Chromatography-Mass Spectrometry

Introduction

Tebuconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its extensive application, however, raises environmental concerns due to its potential to contaminate surface and groundwater resources.[2][3] The presence of **tebuconazole** in water bodies can pose risks to aquatic ecosystems and potentially to human health, making its monitoring a critical aspect of environmental protection. Regulatory bodies have set maximum concentration limits for individual pesticides in water, necessitating sensitive and reliable analytical methods for their detection and quantification.[2][3]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of semi-volatile organic compounds like **tebuconazole** in environmental matrices.[4] The high separation efficiency of gas chromatography combined with the sensitive and selective detection capabilities of mass spectrometry allows for accurate identification and quantification of **tebuconazole** at trace levels.[5] This application note provides a comprehensive protocol for the analysis of **tebuconazole** in water, detailing sample preparation, instrumental analysis, and method validation.

Principle of the Method

This method involves the extraction and concentration of **tebuconazole** from water samples, followed by analysis using a gas chromatograph coupled with a mass selective detector. An isotopically labeled internal standard, **Tebuconazole-d9**, is added to the sample at the beginning of the procedure to correct for any analyte loss during sample preparation and to improve the accuracy and precision of the quantification.[5][6]

The extracted sample is injected into the GC, where **tebuconazole** is separated from other matrix components based on its volatility and interaction with the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific, characteristic ions of **tebuconazole** and the internal standard.[4][5] Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve generated from standards of known concentrations.[5]

Apparatus and Reagents

Apparatus:

- Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS)
- Analytical balance (0.01 mg sensitivity)
- Volumetric flasks (10 mL)
- Pipettes and tips
- 50 mL centrifuge tubes
- Vortex mixer
- Centrifuge
- Solid-Phase Extraction (SPE) manifold and cartridges (e.g., OASIS HLB)[3]
- GC vials (2 mL) with inserts

Reagents:

- **Tebuconazole** analytical standard (>98% purity)[5]
- **Tebuconazole**-d9 internal standard (>98% purity)[5]
- Acetonitrile (Pesticide residue grade)[5]
- Methanol (LC-MS grade)[6]
- Ethyl acetate (Pesticide residue grade)
- Anhydrous Magnesium Sulfate (MgSO₄)[5]
- Sodium Chloride (NaCl)[5]
- Ultrapure water

Experimental Protocols

Preparation of Standard Solutions

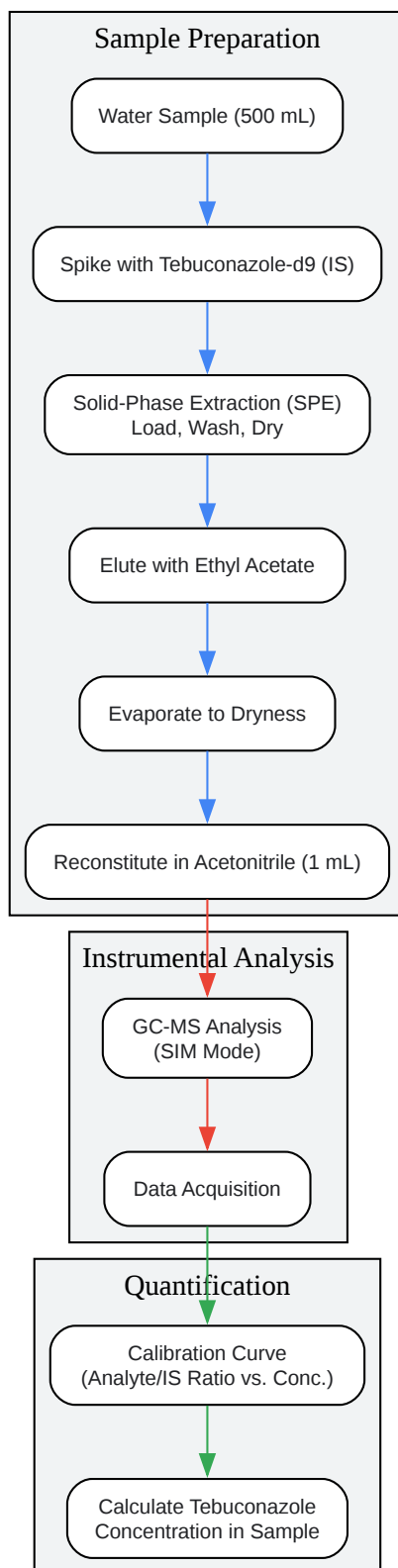
- **Primary Stock Solutions (1000 µg/mL):** Accurately weigh approximately 10 mg of **Tebuconazole** and **Tebuconazole**-d9 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.[5] These solutions should be stored at -20°C when not in use.
- **Internal Standard Spiking Solution (10 µg/mL):** Dilute the **Tebuconazole**-d9 primary stock solution with acetonitrile to prepare a 10 µg/mL spiking solution.[5]
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the **Tebuconazole** primary stock solution with acetonitrile to create a calibration curve over a suitable concentration range (e.g., 10, 25, 50, 100, 250, 500 ng/mL).[5] Fortify each working standard with the internal standard spiking solution to a constant concentration.

Sample Preparation (Solid-Phase Extraction - SPE)

The causality behind choosing SPE is its ability to efficiently clean up and concentrate analytes from complex aqueous matrices, leading to lower detection limits and reduced matrix interference during GC-MS analysis.[2][3]

- **Sample Collection:** Collect water samples in clean glass bottles and store them at 4°C if not analyzed immediately.[6]
- **Internal Standard Spiking:** Allow a 500 mL water sample to reach room temperature. Add a known amount of the **Tebuconazole-d9** internal standard solution to the sample.
- **Cartridge Conditioning:** Condition an SPE cartridge (e.g., OASIS HLB, 200 mg, 6 cc) by passing 4 mL of ethyl acetate, followed by 4 mL of methanol, and finally 5 mL of ultrapure water.[3] It is crucial not to let the cartridge dry out at this stage.
- **Sample Loading:** Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Cartridge Washing:** After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering polar compounds.
- **Cartridge Drying:** Dry the cartridge thoroughly by applying a vacuum for at least 20 minutes or by passing a stream of nitrogen gas. This step is critical to remove residual water, which can interfere with the GC analysis.
- **Elution:** Elute the retained **tebuconazole** and internal standard from the cartridge by passing 5-10 mL of ethyl acetate. Collect the eluate in a clean tube.
- **Concentration:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- **Reconstitution:** Reconstitute the dried residue in 1 mL of acetonitrile. Vortex for 30 seconds and transfer the solution to a GC vial for analysis.

Workflow Visualization



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Caption: Overall workflow for the analysis of **Tebuconazole** in water samples.

GC-MS Instrumental Parameters

The following instrumental parameters are a starting point and should be optimized for the specific instrument being used. The choice of a non-polar column like DB-5ms is based on its suitability for a wide range of pesticides, including **tebuconazole**.^[5] A high injector temperature ensures the complete and rapid volatilization of the analyte.^[5]

Parameter	Setting
Gas Chromatograph	
Injector Mode	Splitless
Injection Volume	1 µL
Injector Temperature	280 °C ^[5]
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow) ^[5]
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness ^{[4][5]}
Oven Program	Initial: 70°C, hold for 2 min; Ramp 25°C/min to 150°C; Ramp 3°C/min to 200°C; Ramp 8°C/min to 280°C, hold for 10 min ^[4]
Mass Spectrometer	
Ionization Mode	Electron Impact (EI)
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM) ^{[4][5]}

Selected Ion Monitoring (SIM) Parameters

The use of SIM mode is crucial for achieving low detection limits. It involves monitoring a few specific ions characteristic of the analyte rather than scanning the entire mass range. The

primary ion is typically the most abundant and is used for quantification, while qualifier ions are used for confirmation of the analyte's identity.[4]

Analyte	Quantification Ion (m/z)	Qualifier Ions (m/z)
Tebuconazole	70.0[7]	125.0[7]
Tebuconazole-d9	75.0[7]	-

Note: The fragmentation pattern and retention time should be confirmed by injecting a pure standard before sample analysis.

Method Validation and Quality Control

A rigorous method validation is essential to ensure the reliability of the results. The validation should be performed according to established guidelines.[2][3]

- **Linearity:** A calibration curve is constructed by plotting the peak area ratio of **tebuconazole** to the internal standard against the concentration of the working standards. The linearity should be evaluated by the coefficient of determination (R^2), which should be ≥ 0.99 .
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD is the lowest concentration of an analyte that can be reliably detected, typically estimated as a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often determined at an S/N of 10.[4] For **tebuconazole** in water, LOQs in the range of 1.8 to 29.2 ng/L have been reported for multi-residue methods.[4] A target LOQ of 0.05 ng/mL (50 ng/L) is achievable.[7]
- **Accuracy and Precision:** Accuracy is assessed through recovery studies by spiking blank water samples at different concentration levels (e.g., at the LOQ and 10x LOQ).[4][6] Recoveries should typically fall within the 70-120% range. Precision, expressed as the relative standard deviation (RSD), is determined by replicate analyses of the spiked samples, with an acceptable RSD of $< 20\%$.[4]

Validation Parameter	Acceptance Criteria	Typical Performance
Linearity (R^2)	≥ 0.99	> 0.995
Accuracy (Recovery)	70 - 120%	84 - 110% ^[6]
Precision (RSD)	$< 20\%$	$< 10\%$ ^[6]
Limit of Quantification (LOQ)	-	0.05 ng/mL ^[7]

Results and Discussion

A successful analysis will yield a sharp, symmetrical chromatographic peak for **tebuconazole** at its expected retention time. The presence of **tebuconazole** is confirmed by the simultaneous detection of the quantification and qualification ions at the correct ratio. Quantification is performed using the calibration curve generated from the analysis of the working standards.

Potential issues such as poor peak shape for **tebuconazole** may indicate problems with the GC inlet, such as liner activity or an incorrect injector temperature.^[8] Matrix effects, where co-extracted compounds suppress or enhance the analyte signal, can also be a challenge. The use of an isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects.^[6]

Conclusion

The described GC-MS method provides a robust and sensitive protocol for the determination of **tebuconazole** in water samples. The combination of solid-phase extraction for sample preparation and the use of an isotopically labeled internal standard ensures high accuracy and precision. The method is suitable for routine monitoring of **tebuconazole** in surface and groundwater to ensure compliance with environmental regulations and to safeguard water quality. Proper method validation is paramount to guarantee the reliability and defensibility of the analytical data.

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